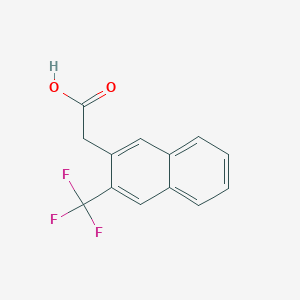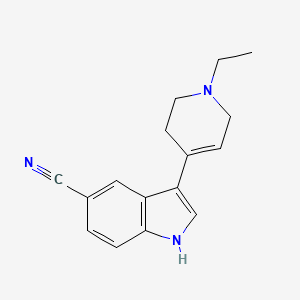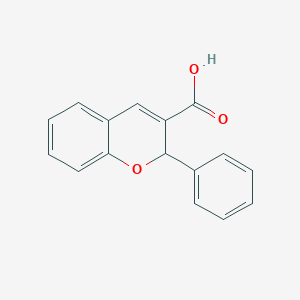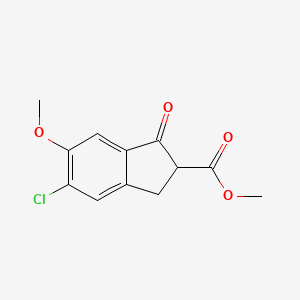
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyrrolidine ring and the chloro substituent in this compound enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloroquinoline-8-carbonitrile.
Pyrrolidine Substitution: The 7-chloroquinoline-8-carbonitrile is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group at the 7-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be obtained.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Applications De Recherche Scientifique
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Biological Studies: It is used in biological assays to study cell signaling pathways and protein interactions.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological targets.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors such as G-protein-coupled receptors (GPCRs) and ion channels.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinoline-8-carbonitrile: Lacks the pyrrolidin-1-yl group but shares the quinoline core.
3-Chloroquinoline-8-carbonitrile: Lacks the pyrrolidin-1-yl group and has a different substitution pattern.
7-(Pyrrolidin-1-yl)quinoline-8-carbonitrile: Lacks the chloro group but has the pyrrolidin-1-yl group.
Uniqueness
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is unique due to the presence of both the chloro and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other scientific applications.
Propriétés
Numéro CAS |
88347-09-5 |
|---|---|
Formule moléculaire |
C14H12ClN3 |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2 |
Clé InChI |
KESGRKDZRSOMDY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)

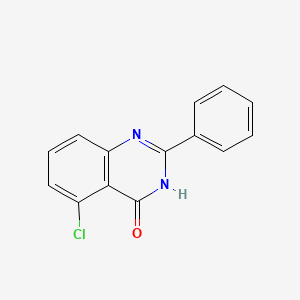
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
